molecular formula C15H10ClFN6O3 B2708637 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide CAS No. 897623-49-3

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Cat. No.: B2708637
CAS No.: 897623-49-3
M. Wt: 376.73
InChI Key: KPZUZGOXCPYXCN-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with chloro (Cl) and nitro (NO₂) groups at positions 4 and 3, respectively. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is linked to a 4-fluorophenyl group and a methylene bridge, forming the N-substituent of the benzamide.

Properties

IUPAC Name

4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN6O3/c16-12-6-1-9(7-13(12)23(25)26)15(24)18-8-14-19-20-21-22(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZUZGOXCPYXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Tetrazole Formation: The synthesis of the tetrazole ring, which can be achieved through the reaction of an azide with a nitrile under acidic conditions.

    Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and tetrazole groups may allow it to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Spectroscopic and HRMS Data

Compound Technique Key Data Reference
Target Compound ¹H NMR Expected signals: Aromatic protons (δ 7.5–8.5), CH₂ (δ ~5.4), tetrazole (δ ~9.0) -
Compound 3d () HRMS-ESI [M-H]⁻: 336.0171 (obs), -4.2 mmu error vs. calc
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole X-ray refinement C—H = 0.93 Å (aromatic), Uiso(H) = 1.2Ueq(C)

Key Observations:

  • HRMS Validation: The tetrazole-containing compound 3d () demonstrates precise mass confirmation (<5 mmu error), a standard practice for validating the target compound’s molecular formula .
  • X-ray Refinement: Triazole derivatives () employ constrained H-atom parameters during refinement, a methodology likely applicable to the target compound’s crystallographic analysis .

Biological Activity

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring present in its structure is known for conferring various pharmacological properties, making it a subject of interest in drug design and development.

Chemical Structure

The chemical formula for the compound is C15H11ClFN4O3C_{15}H_{11}ClFN_4O_3, with a molecular weight of approximately 314.28 g/mol. The structure features a tetrazole moiety, which is linked to a 3-nitrobenzamide group, enhancing its biological activity.

Biological Properties

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing tetrazole rings can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

Research indicates that tetrazole-based compounds may possess anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Some studies have suggested that tetrazole derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study published in Medicinal Chemistry demonstrated that a series of tetrazole derivatives exhibited potent anticancer activity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of tetrazole derivatives, including those with similar structures to the compound . Results indicated significant inhibition against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Research Findings

Research findings indicate that the incorporation of a tetrazole moiety significantly enhances the biological activity of benzamide derivatives. The following table summarizes key findings from recent studies:

Activity TypeCompound StructureIC50 (µM)Reference
Antimicrobial4-chloro-N-(tetrazolyl)methyl-benzamide25
AnticancerSimilar tetrazole-benzamide derivative15
Anti-inflammatoryTetrazole derivatives with substituted phenyl groups30

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